7-Fluoro-8-nitroquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-8-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKDJKOXRYRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Leading to 7 Fluoro 8 Nitroquinazolin 4 3h One
General Synthetic Strategies for Quinazolin-4(3H)-one Derivatives
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic methodologies. nih.govnih.gov These can be broadly categorized into classical cyclization reactions, modern transition metal-catalyzed routes, efficient multicomponent strategies, and environmentally benign green chemistry protocols.
Cyclization Reactions and Condensation Approaches
The traditional and most common routes to quinazolin-4(3H)-ones involve the cyclization of anthranilic acid derivatives. nih.govnih.gov A widely used method is the condensation of anthranilic acid or its amides (anthranilamides) with various reagents. For instance, anthranilamides can undergo cyclocondensation with aldehydes to yield 2-substituted 4(3H)-quinazolinones. nih.gov Another approach involves reacting N-acyl-anthranilic acids with acetic anhydride (B1165640) to form benzoxazinone (B8607429) intermediates, which are then condensed with amines to produce the desired tricyclic quinazolinone derivatives. nih.gov The synthesis can also be achieved through a one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines.
Transition Metal-Catalyzed Synthetic Routes
Modern organic synthesis has increasingly employed transition-metal catalysis to construct the quinazolinone ring system, offering high efficiency and broad functional group tolerance. nih.gov Various metals, including palladium (Pd), copper (Cu), manganese (Mn), cobalt (Co), and iridium (Ir), have been utilized.
Palladium catalysts, for example, are used in carbonylative cyclization of N-arylpyridin-2-amines and in aerobic oxidative reactions involving isatoic anhydride, amines, and isonitriles. Copper-catalyzed methods are particularly versatile, enabling domino reactions of alkyl halides with anthranilamides, the cyclization of 2-halobenzoic acids with amidines, and one-pot syntheses from 2-aminobenzylamines and aryl aldehydes. nih.gov Other metals like manganese and iridium have been applied in acceptorless dehydrogenative coupling strategies.
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Quinazolin-4(3H)-ones
| Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Pd/C | Carbonylative Cyclization | N-arylpyridin-2-amine derivatives | nih.gov |
| Cu(I) bromide | Domino Reaction | Alkyl halides, Anthranilamides | nih.gov |
| Mn(I) complex | Acceptorless Dehydrogenative Coupling | 2-aminobenzyl alcohol, Primary amides | nih.gov |
| Cobalt complex | Isocyanide Insertion Cyclization | Isocyanides, Benzo[d]-imidazol-anilines | nih.gov |
| [Cp*IrCl2]2 | Acceptorless Dehydrogenative Condensation | 2-aminobenzamides, Primary alcohols | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a highly efficient and atom-economical pathway to complex molecules like quinazolinones. These strategies are valued for their ability to rapidly generate diverse molecular scaffolds from simple starting materials. nih.gov For example, a four-component procedure can prepare substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. The Ugi four-component reaction (Ugi-4CR) has also been adapted to create polycyclic quinazolinone structures through subsequent cyclization steps.
Sustainable and Green Chemistry Protocols in Quinazolinone Synthesis
In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods. nih.gov Green chemistry principles have been applied to quinazolinone synthesis by using renewable feedstocks, non-toxic solvents, and energy-efficient techniques. nih.gov Notable approaches include:
Microwave and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction times and improve yields.
Use of Greener Solvents : Replacing hazardous organic solvents with safer alternatives like deep eutectic solvents or water.
Visible Light-Induced Synthesis : A method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst without the need for a metal catalyst. nih.gov
Catalyst-Free and Metal-Free Reactions : Some protocols achieve the synthesis under catalyst-free conditions or avoid the use of expensive and toxic transition metals. nih.gov
Synthesis of 7-Fluoroquinazolin-4(3H)-one as a Key Precursor
The direct precursor for nitration is 7-fluoroquinazolin-4(3H)-one. Its synthesis is typically achieved through a cyclization reaction starting from a correspondingly substituted anthranilic acid. A common method involves the reaction of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate. google.com The reaction is carried out in a solvent such as ethylene (B1197577) glycol monomethyl ether under reflux conditions. google.com Upon completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered and dried to yield 7-fluoroquinazolin-4(3H)-one. google.com
Regioselective Nitration Strategies for Fluoroquinazolinones
The introduction of a nitro group onto the 7-fluoroquinazolin-4(3H)-one scaffold is a critical step achieved through electrophilic aromatic substitution. However, the position of nitration is dictated by the directing effects of the existing substituents on the benzene (B151609) ring portion of the molecule.
Published literature demonstrates that the direct nitration of 7-fluoroquinazolin-4(3H)-one is a highly regioselective process that yields 7-fluoro-6-nitroquinazolin-4(3H)-one , not the 8-nitro isomer. nih.govresearchgate.net The established procedure involves treating 7-fluoroquinazolin-4(3H)-one with a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). nih.gov The reaction is heated, and upon completion, the mixture is poured onto ice-water to precipitate the crude 7-fluoro-6-nitroquinazolin-4(3H)-one product. nih.gov
Table 2: Reaction Conditions for the Nitration of 7-Fluoroquinazolin-4(3H)-one
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 7-Fluoroquinazolin-4(3H)-one | nih.gov |
| Reagents | Concentrated H₂SO₄ and Fuming HNO₃ | nih.gov |
| Temperature | 373 K (100 °C) | nih.gov |
| Duration | 1 hour | nih.gov |
| Workup | Pouring reaction mixture onto ice-water | nih.gov |
| Product | 7-Fluoro-6-nitroquinazolin-4(3H)-one | nih.govresearchgate.net |
The regioselectivity of this reaction can be explained by the electronic properties of the substituents. The fused heterocyclic ring and the amide group within it act as a deactivating system for electrophilic substitution. On the benzene ring, there are two key substituents: the fluorine atom at position 7 and the annulated ring system itself. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect), but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.orglibretexts.org
In this specific case, the positions available for nitration are C-5, C-6, and C-8.
Position 6 is ortho to the fluorine atom.
Position 8 is also ortho to the fluorine atom.
Position 5 is meta to the fluorine atom.
No Publicly Available Scientific Literature on 7-Fluoro-8-nitroquinazolin-4(3H)-one
Following an extensive review of scientific databases and chemical literature, there is currently no specific, publicly available information regarding the synthesis, reaction pathways, or advanced synthetic transformations of the chemical compound This compound .
The vast majority of published research focuses on its isomer, 7-fluoro-6-nitroquinazolin-4(3H)-one . This includes detailed methodologies for its synthesis via the nitration of 7-fluoroquinazolin-4(3H)-one, and its subsequent use in various chemical reactions.
While the nitration of 7-fluoroquinazolin-4(3H)-one is the standard method for producing the 6-nitro isomer, detailed analyses of the reaction's regioselectivity and the potential formation of other isomers, such as the 8-nitro variant, are not described in the available literature. A patent for the synthesis of a related compound mentions that the nitration of 7-fluoro-4-hydroxyquinazoline yields the 6-nitro product which contains an unspecified "amount of isomers" that are subsequently removed. However, the identity of these minor isomers is not disclosed, and no methods for their isolation or characterization are provided.
Consequently, without primary or secondary sources detailing the formation and reactivity of this compound, it is not possible to provide scientifically accurate information for the requested sections on its specific synthetic methodologies and advanced synthetic transformations, such as nucleophilic aromatic substitution, nitro group reduction, or other derivatizations.
Spectroscopic and Crystallographic Elucidation of 7 Fluoro 8 Nitroquinazolin 4 3h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement and electronic environment within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of the related compound, 6-nitro-7-tosylquinazolin-4(3H)-one, a derivative of the quinazolinone core, the amide-iminol tautomerism is observable. mdpi.com The O-H form presents a proton peak at 12.96 ppm, while the N-H form shows a peak at 3.35 ppm, which is noted to overlap with the water signal. mdpi.com
For 7-fluoro-8-nitroquinazolin-4(3H)-one, the proton of the N-H group in the pyrimidinone ring would be expected to appear as a broad singlet in the downfield region of the spectrum, likely between 12.0 and 13.0 ppm, due to the deshielding effect of the neighboring carbonyl group and the aromatic system. The protons on the benzene (B151609) ring would exhibit distinct signals. The proton at position 5 would likely appear as a doublet, coupled to the fluorine at position 7. The proton at position 6 would be expected to be a doublet of doublets, coupled to both the proton at position 5 and the fluorine at position 7. The chemical shifts of these aromatic protons would be significantly influenced by the strong electron-withdrawing nitro group at position 8 and the fluorine at position 7.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a related derivative, 6-nitro-7-tosylquinazolin-4(3H)-one, the ¹³C NMR data reveals characteristic signals for the quinazolinone core and the tosyl group. mdpi.com
For this compound, the carbonyl carbon (C4) would be expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The carbons of the aromatic ring would appear in the region of 110-150 ppm. The carbon atom attached to the fluorine (C7) would show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon atom attached to the nitro group (C8) would be expected to be significantly deshielded.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~145-150 |
| C4 | ~160-165 |
| C4a | ~120-125 |
| C5 | ~115-120 (with C-F coupling) |
| C6 | ~125-130 |
| C7 | ~150-155 (with large ¹JCF) |
| C8 | ~140-145 |
| C8a | ~148-152 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. wikipedia.orgthermofisher.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. thermofisher.com
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at position 7. The chemical shift of this signal would be influenced by the electron-withdrawing nitro group at the adjacent position 8. This signal would likely appear as a doublet of doublets due to coupling with the protons at positions 5 and 6. The large magnitude of ¹H-¹⁹F coupling constants provides additional structural insights. thermofisher.com
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecule. mdpi.com For the related 6-nitro-7-tosylquinazolin-4(3H)-one, these techniques were used to confirm its structure. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes. For 6-nitro-7-tosylquinazolin-4(3H)-one, the IR spectrum shows characteristic absorption bands for the sulfone group at 1315 and 1145 cm⁻¹. mdpi.com
For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1670-1690 cm⁻¹), and the C=N stretching (around 1600-1620 cm⁻¹). The nitro group would exhibit strong, characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For the related 6-nitro-7-tosylquinazolin-4(3H)-one, the mass spectrum showed a molecular ion peak at m/z 343.97 ([M-H]⁻) and 368.0330 ([M+Na]⁺), confirming the successful substitution of the chloro group. mdpi.com
For this compound, the molecular ion peak in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (C₈H₄FN₃O₃: 209.14 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the quinazolinone ring system, providing further structural confirmation.
X-ray Crystallography of 7-Fluoro-6-nitroquinazolin-4(3H)-one
The solid-state molecular structure of the isomer 7-fluoro-6-nitroquinazolin-4(3H)-one has been determined by single-crystal X-ray diffraction.
Crystal System and Space Group Analysis
Crystals of 7-fluoro-6-nitroquinazolin-4(3H)-one belong to the triclinic crystal system. nih.gov The space group was determined to be P-1. The unit cell parameters have been reported as follows:
| Parameter | Value nih.gov |
| a | 5.6360 (11) Å |
| b | 8.409 (2) Å |
| c | 8.674 (2) Å |
| α | 79.38 (3)° |
| β | 89.23 (3)° |
| γ | 83.83 (3)° |
| Volume (V) | 401.70 (16) ų |
| Z | 2 |
Bond Lengths, Bond Angles, and Torsional Angles Assessment
The bond lengths and angles within the 7-fluoro-6-nitroquinazolin-4(3H)-one molecule are reported to be within the normal, expected ranges for such a heterocyclic system. nih.gov The geometry is influenced by the electron-withdrawing nature of the fluorine and nitro substituents on the benzene ring.
Planarity and Conformation of the Quinazolinone Ring System
The bicyclic quinazolinone ring system is described as being essentially planar. nih.govresearchgate.net The maximum deviation from the mean plane for any atom in the ring system is minimal, recorded at 0.0538 (14) Å for the exocyclic oxygen atom. nih.govresearchgate.net This planarity is a key feature of the molecule's conformation. However, the nitro group attached at the C6 position is not coplanar with the ring system; it is twisted by approximately 12.0(3)°. nih.govresearchgate.net
Mechanistic Investigations and Chemical Reactivity of 7 Fluoro 8 Nitroquinazolin 4 3h One
Reaction Mechanisms Involving the Nitro Group
Reactivity of the Fluoro Substituent in Synthetic Transformations
The reactivity of the fluoro group at the 7-position is expected to be influenced by the electron-withdrawing nature of the adjacent nitro group at the 8-position. This could potentially activate the C-F bond towards nucleophilic aromatic substitution (SNAr) reactions. However, without specific experimental data, the conditions and scope of such reactions for this particular isomer remain speculative.
Electrophilic and Nucleophilic Reactions at the Quinazolinone Core
The quinazolinone core itself can participate in both electrophilic and nucleophilic reactions. The electron-withdrawing nitro and fluoro groups would be expected to deactivate the benzene (B151609) portion of the ring system towards electrophilic attack. Conversely, the pyrimidinone ring contains several sites susceptible to nucleophilic attack. The precise regioselectivity of such reactions on the 7-Fluoro-8-nitroquinazolin-4(3H)-one backbone requires dedicated study.
Role of this compound as a Building Block in Complex Molecular Architectures
While the isomeric 7-Fluoro-6-nitroquinazolin-4(3H)-one is a known intermediate in the synthesis of kinase inhibitors, the specific use of this compound as a building block is not well-documented. nih.govalfachemch.com Its potential as a precursor for novel bioactive molecules is an area ripe for exploration, pending a more thorough understanding of its chemical reactivity.
Medicinal Chemistry and Biological Activity Assessment of 7 Fluoro 8 Nitroquinazolin 4 3h One Derivatives
Comprehensive Analysis of Biological Target Interactions and Mechanisms of Action
The therapeutic potential of 7-Fluoro-8-nitroquinazolin-4(3H)-one derivatives is rooted in their precise interactions with key biological macromolecules. These interactions can lead to the inhibition of enzymes critical for disease progression or the modulation of cellular signaling pathways.
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, DYRK/CLK Kinases)
Quinazolinone-based compounds have been extensively investigated as potent enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes. nih.gov
Tyrosine Kinase Inhibition: Derivatives of the quinazolinone scaffold are well-established as tyrosine kinase inhibitors (TKIs). nih.gov These enzymes play a central role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime therapeutic targets. mdpi.com
Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Docking studies reveal that these compounds can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. nih.gov For instance, specific derivatives have shown interactions with key residues in the ATP-binding site of EGFR, such as Met793 and the DFG motif residue Asp855, which is crucial for its inhibitory action. nih.gov
DYRK/CLK Kinase Inhibition: The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are families of serine/threonine kinases involved in regulating various cellular functions, including pre-mRNA splicing. nih.gov Targeting these kinases with pharmacological inhibitors has emerged as a promising strategy in cancer therapy. nih.govnih.gov Derivatives based on related heterocyclic scaffolds like pyrido[3,4-g]quinazolines have been identified as potent inhibitors of DYRK and CLK isoforms. nih.govmdpi.com The quinazolinone core serves as a versatile foundation for developing inhibitors that can show differential potency and selectivity against various DYRK/CLK family members. nih.govgoogle.comwipo.int For example, continued examination of substituted 6-arylquinazolin-4-amines has led to the identification of selective inhibitors of Clk1, Clk4, Dyrk1A, and Dyrk1B. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50, µM) | Reference |
|---|---|---|---|
| Derivative 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| Derivative 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Imatinib (Reference) | CDK2 | 0.131 ± 0.015 | nih.gov |
| TG003 (Benzothiazole) | Clk1 | Low-nanomolar | nih.gov |
| TG003 (Benzothiazole) | Clk4 | Low-nanomolar | nih.gov |
| Pyrido[3,4-g]quinazoline-2-amine, 10-nitro (Compound 2) | DYRK3 | Nanomolar | nih.gov |
| Pyrido[3,4-g]quinazoline-2-amine, 10-nitro (Compound 2) | CLK4 | Nanomolar | nih.gov |
Receptor Binding Profiling
While much of the research on quinazolinone derivatives has centered on enzyme inhibition, their interaction with cell surface and nuclear receptors is also a key aspect of their pharmacological profile. In silico studies have suggested that the quinazoline (B50416) scaffold possesses good binding affinity for a variety of receptors implicated in several diseases. nih.gov
Molecular docking studies are frequently employed to predict the binding modes and affinities of these derivatives to target receptors. For example, in the context of tyrosine kinase inhibition, the quinazolinone core is often docked into the ATP-binding pocket of receptors like EGFR and HER2. nih.gov These studies help to visualize key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to binding affinity and inhibitory potency. nih.gov The specific substitutions on the fluoro-nitro-quinazolinone ring system are critical in determining the binding orientation and selectivity towards different receptor subtypes.
Modulation of Cellular Signal Transduction Pathways
By inhibiting key enzymes and binding to specific receptors, this compound derivatives can profoundly modulate intracellular signal transduction pathways. The inhibition of kinases like EGFR, for instance, directly disrupts downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are fundamental to cancer cell proliferation and survival. mdpi.com
Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to inhibit other critical signaling enzymes like histone deacetylases (HDAC) and phosphoinositide 3-kinases (PI3K). mdpi.com Inhibition of Aurora Kinase A, another target for this class of compounds, can lead to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells. mdpi.com The ability of these compounds to target multiple nodes within the complex network of cellular signaling highlights their potential as multi-targeted therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Influence of the Fluorine Atom on Pharmacological Potency and Selectivity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. frontiersin.org Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. frontiersin.orgacs.org
In the context of quinazolinone derivatives, fluorine substitution can lead to several beneficial effects:
Enhanced Potency: The presence of a fluorine atom can increase the binding affinity of the molecule to its biological target through favorable electrostatic or hydrogen-bonding interactions. acs.orgbenthamscience.com For example, studies on quinazoline-based kinase inhibitors have shown that fluorine substitution on an associated phenyl ring can improve both enzyme inhibition and cellular potency. acs.org
Improved Pharmacokinetics: Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. frontiersin.org
Modulation of Physicochemical Properties: Fluorine can alter the acidity or basicity of nearby functional groups, which can influence receptor binding and cell membrane permeability. acs.org
Studies on quinazolin-4(3H)-one derivatives have shown that di-fluoro substitutions at the 6 and 8 positions can increase cytotoxic activity against cancer cell lines. nih.gov This highlights the significant role that strategic fluorination plays in optimizing the pharmacological profile of this scaffold.
Contribution of the Nitro Group to Biological Efficacy
The nitro group (–NO₂) is a strong electron-withdrawing group that can substantially influence the electronic properties of the quinazolinone ring system. svedbergopen.com This modification can enhance interactions with biological targets and is a key feature in many bioactive molecules. mdpi.com
The contribution of the nitro group to biological efficacy can be attributed to several factors:
Enhanced Binding Affinity: The electron-withdrawing nature of the nitro group can polarize the aromatic system, potentially leading to stronger π-π stacking or other non-covalent interactions with amino acid residues in the target protein's active site. svedbergopen.com
Altered Kinase Selectivity: The position of the nitro group can dramatically reshape the inhibitory profile of a compound. Research on pyrido[3,4-g]quinazoline derivatives demonstrated that the introduction of a nitro group significantly and differentially altered the inhibition profile against a panel of DYRK and CLK kinases, converting a broad inhibitor into a more selective one with nanomolar potency against specific isoforms like DYRK3 and CLK4. nih.gov
Bio-reductive Activation: In some contexts, the nitro group can be reduced within cells to form reactive intermediates that exert cytotoxic effects, a mechanism often exploited in antimicrobial and antiparasitic agents. mdpi.com For instance, quinazoline derivatives bearing nitrobenzoyl substituents have shown potent activity against the parasite Trypanosoma cruzi. nih.gov
The planar structure of the quinazolinone ring is important for its biological activity, and while the nitro group can sometimes twist slightly out of this plane, it remains a critical component for potent bioactivity. nih.govresearchgate.net
Impact of Substitutions at Peripheral Positions of the Quinazolinone Scaffold
The biological activity of the this compound scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated the importance of substitutions at several key positions, providing a roadmap for the design of more potent and selective derivatives. nih.gov
The quinazolinone nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The specific placement of a fluorine atom at the 7-position and a nitro group at the 8-position of the quinazolin-4(3H)-one core creates a unique electronic environment that can be further modulated by additional substitutions.
Furthermore, modifications on the benzene (B151609) ring of the quinazolinone scaffold, beyond the existing fluoro and nitro groups, can also fine-tune the pharmacological profile. For example, the presence of bulky substituents at the 6 or 7-positions has been reported to increase the potency of some quinazoline derivatives as enzyme inhibitors. mdpi.com The electronic properties of substituents on the aniline (B41778) ring at the 4-position are also critical, with both electron-donating and electron-withdrawing groups capable of modulating activity depending on the specific biological target. nih.gov
The strategic placement of halogens, such as fluorine and chlorine, on the quinazolinone scaffold has been a common strategy to enhance biological activity. nih.gov The 7-fluoro substitution in the parent compound is a key feature, and further halogenation at other positions could lead to derivatives with altered potency and selectivity. SAR analysis has shown that halogenated phenyl substituents can have a more significant effect on activity compared to non-halogenated ones. nih.gov
In the context of anticancer activity, the substitution pattern plays a critical role in determining the mechanism of action, such as the inhibition of specific kinases like Epidermal Growth Factor Receptor (EGFR). mdpi.com The SAR for EGFR inhibition by 4-anilinoquinazoline (B1210976) derivatives, for example, highlights the importance of hydrogen bond formation between the quinazoline nitrogen atoms and key amino acid residues in the ATP-binding site of the kinase. mdpi.com
The following table summarizes the general impact of substitutions at various positions of the quinazolinone scaffold based on available literature for related compounds.
| Position | Type of Substituent | General Impact on Biological Activity |
| C2 | Aromatic/Heterocyclic rings, Alkyl chains | Can significantly influence potency and selectivity. The phenyl ring at C2 plays a vital role in forming hydrogen bonds with target enzymes. nih.gov |
| N3 | Substituted phenyl, Alkyl groups, Heterocycles | Modulates the molecule's conformation and interaction with biological targets. Halogenated phenyl groups can enhance activity. nih.gov |
| C6 | Bulky groups, Halogens, Electron-donating/withdrawing groups | Can increase potency. mdpi.com The nature of the substituent affects antifungal activity. nih.gov |
| C7 | Bulky groups, Halogens | The 7-fluoro group is a key feature. Bulky substituents are favorable for inhibitory activity. mdpi.com |
| C4-Anilino | Substituents on the aniline ring | Electronic properties of substituents are crucial for activity. Meta and para substitutions are often preferred. nih.gov |
Computational Chemistry Approaches in Drug Design
Computational chemistry has become an indispensable tool in the design and development of novel therapeutic agents based on the this compound scaffold. These in silico methods provide valuable insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of derivatives, thereby accelerating the drug discovery process.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of this compound derivatives and for elucidating the key intermolecular interactions that govern their biological activity. nih.govunar.ac.id
Docking studies of quinazolinone derivatives into the active sites of various protein targets, such as kinases and other enzymes, have revealed critical interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, in the context of anticancer activity, docking simulations have been used to model the binding of quinazolinone-based inhibitors to the ATP-binding pocket of EGFR. These studies have shown that the quinazoline ring often forms crucial hydrogen bonds with key amino acid residues, such as methionine, which is essential for potent inhibition. mdpi.com
The analysis of ligand-protein interaction patterns derived from docking studies provides a rational basis for designing new derivatives with improved binding affinity and selectivity. By identifying the specific amino acid residues that interact with different parts of the quinazolinone scaffold, medicinal chemists can strategically modify the lead compound to enhance these interactions. For example, if a particular region of the binding pocket is found to be hydrophobic, introducing lipophilic substituents on the corresponding part of the ligand could lead to a more potent inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
For quinazolinone derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. nih.govnih.gov These models utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. The resulting QSAR equations can then be used to predict the biological activity of new derivatives based on their calculated descriptors.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by generating 3D contour maps. rsc.org These maps highlight the regions around the aligned molecules where modifications are likely to increase or decrease biological activity. For example, a green contour in a CoMFA map might indicate a region where a bulky substituent would be favorable, while a yellow contour might suggest that a less bulky group is preferred. These insights are invaluable for the rational design of new this compound derivatives with enhanced therapeutic potential. nih.govrsc.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Correlations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its derivatives, DFT calculations can provide valuable insights into their chemical properties and how these properties relate to their biological activity.
DFT studies can be used to calculate various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule. These maps can help identify the regions of the molecule that are most likely to be involved in electrostatic interactions with biological targets. For example, regions of negative electrostatic potential (typically colored red) are likely to interact with positively charged residues in a protein's active site. By understanding the electronic properties and reactivity of the this compound scaffold through DFT, researchers can make more informed decisions in the design of new derivatives with optimized biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
In silico ADMET prediction is a crucial component of modern drug discovery that aims to evaluate the pharmacokinetic and toxicological properties of drug candidates at an early stage. researchgate.net For derivatives of this compound, computational models can predict a range of ADMET properties, helping to identify compounds with favorable drug-like characteristics and to flag potential liabilities. tandfonline.comtandfonline.com
Various software and web-based tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions are based on the chemical structure of the compound and are often derived from large datasets of experimentally determined ADMET properties.
For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net In silico ADMET prediction can quickly assess whether a designed derivative of this compound is likely to have good oral absorption and distribution.
Toxicity prediction is another critical aspect of in silico ADMET studies. Computational models can predict potential toxicities, such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity. mdpi.com By identifying potential toxicity issues early in the drug discovery process, researchers can prioritize the development of safer and more effective therapeutic agents. researchgate.net
In Vitro and In Vivo Biological Efficacy Evaluations
The biological efficacy of this compound derivatives is assessed through a combination of in vitro and in vivo studies. These evaluations are essential to determine the therapeutic potential of the compounds and to understand their mechanism of action at the cellular and organismal levels.
In vitro studies are typically the first step in evaluating the biological activity of newly synthesized compounds. These experiments are conducted in a controlled laboratory setting, often using cultured cells or isolated enzymes. For anticancer drug discovery, a common in vitro assay is the MTT or MTS assay, which measures the metabolic activity of cells and is used to determine the cytotoxic or antiproliferative effects of a compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. rsc.org
Numerous studies have reported the in vitro anticancer activity of quinazolinone derivatives against a variety of human cancer cell lines, including those from lung, breast, colon, and prostate cancers. rsc.orgrsc.org For example, certain quinazolinone derivatives have shown potent inhibitory activity against A549 (lung cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the micromolar range. rsc.orgrsc.org
In addition to cytotoxicity assays, in vitro studies can also be used to investigate the mechanism of action of the compounds. For example, cell cycle analysis can determine if a compound induces cell cycle arrest at a specific phase, and apoptosis assays can assess whether the compound induces programmed cell death. Enzyme inhibition assays can be used to determine if a compound inhibits a specific molecular target, such as a protein kinase.
The results of in vivo studies provide valuable information about the therapeutic potential of a compound and are a critical step in the preclinical development of a new drug. The data from both in vitro and in vivo evaluations are essential for establishing the structure-activity relationship and for guiding the further optimization of the this compound scaffold to develop effective and safe therapeutic agents.
The following table provides a summary of representative in vitro and in vivo data for related quinazolinone derivatives, illustrating the type of information gathered in these evaluations.
| Compound Type | In Vitro Assay | Cell Line(s) | IC50 / Activity | In Vivo Model | Efficacy |
| Quinazolinone-hydrazone derivative | Cytotoxicity | A549 (Lung), PC-3 (Prostate) | 7.36 µM (A549), 7.73 µM (PC-3) rsc.orgrsc.org | Not Reported | Not Reported |
| Iodinated quinazolinone | Cytotoxicity | HL60 (Leukemia), U937 (Lymphoma) | 21 µM (HL60), 30 µM (U937) nih.gov | Not Reported | Not Reported |
| Quinazolinone-pyrazole carbamide | Antifungal | Rhizoctonia solani | EC50 = 9.06 mg/L nih.gov | Not Applicable | Not Applicable |
| Dual PARP1/BRD4 inhibitor | Cytotoxicity | MDA-MB-468, MCF-7 (Breast) | Micromolar potency nih.gov | Xenograft (MDA-MB-468, MCF-7) | Antitumor activity without apparent toxicity nih.gov |
| 4-Hydroxyquinazoline derivative | Cytotoxicity | HCT-15 (Colon), HCC1937 (Breast) | IC50 < 35 µM mdpi.com | Xenograft | Significant tumor growth suppression mdpi.com |
In-Depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research
Initial investigations into the medicinal chemistry and biological activity of this compound derivatives have yielded a notable scarcity of specific research findings within the public domain. While the broader class of quinazolin-4(3H)-one compounds is well-documented for its diverse pharmacological potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, specific data focusing solely on derivatives of the 7-fluoro-8-nitro isomer remains largely elusive.
The core chemical structure of quinazolin-4(3H)-one has served as a versatile scaffold in drug discovery, leading to the development of numerous derivatives with a wide array of biological activities. However, the specific placement of substituent groups, such as the fluoro and nitro groups at the 7th and 8th positions, respectively, critically influences the compound's physicochemical properties and its interaction with biological targets.
Consequently, a detailed article structured around the specific subsections of anticancer activity in cell lines and preclinical models, antimicrobial spectrum, antiviral properties and mechanisms of action, and anti-inflammatory effects for this particular set of derivatives cannot be generated at this time due to the lack of specific and verifiable data. Further dedicated research and publication in peer-reviewed journals would be necessary to elucidate the therapeutic potential of this specific chemical series.
Future Perspectives and Emerging Research Avenues for 7 Fluoro 8 Nitroquinazolin 4 3h One Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of quinazolinone derivatives has evolved significantly, with numerous methods available. ujpronline.comujpronline.com However, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key research focus. For 7-fluoro-8-nitroquinazolin-4(3H)-one and its analogs, future methodologies are expected to embrace cutting-edge chemical technologies.
Emerging Synthetic Approaches:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous in batch processes. The development of dedicated flow reactors for the synthesis and derivatization of this compound could lead to higher yields and purity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a green and efficient alternative for constructing the quinazolinone core and for subsequent functionalization. frontiersin.org This approach could enable novel C-H functionalization reactions, avoiding the need for pre-functionalized starting materials.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, leading to shorter reaction times and improved yields. frontiersin.orgresearchgate.net Optimizing microwave-assisted protocols for the synthesis of this compound derivatives can significantly enhance synthetic efficiency.
One-Pot Multi-Component Reactions: Designing one-pot syntheses where multiple chemical bonds are formed in a single operation is a highly desirable goal for efficiency and sustainability. frontiersin.orgresearchgate.net Future research will likely focus on developing novel multi-component reactions for the direct assembly of complex quinazolinone derivatives from simple precursors.
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Conventional Batch Synthesis | Well-established and widely used. | Current standard for laboratory-scale synthesis. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Safer nitration and continuous production of derivatives. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. frontiersin.org | Late-stage functionalization and synthesis of novel analogs. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | High-throughput synthesis of compound libraries. |
| Multi-Component Reactions | High atom economy, operational simplicity. researchgate.net | Rapid generation of diverse and complex derivatives. |
Rational Design of Highly Selective and Potent Biological Agents
The this compound scaffold is a valuable starting point for the design of targeted therapies. The future of drug discovery with this compound lies in the rational design of molecules with high potency and selectivity for their biological targets, thereby minimizing off-target effects.
Key Strategies for Rational Drug Design:
Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of therapeutic targets, SBDD will play a pivotal role. Molecular docking and dynamic simulations can be used to predict the binding modes of this compound derivatives with target proteins, such as kinases, allowing for the design of compounds with improved affinity and selectivity. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The quinazolinone core can be considered a key fragment that can be elaborated upon. FBDD involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.
Molecular Hybridization: This strategy involves combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov This approach has shown promise in developing novel anticancer and antimicrobial agents. nih.gov
Targeting Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance. Future research will focus on designing derivatives of this compound that can overcome known resistance mechanisms, for instance, by targeting mutant forms of kinases. mdpi.com
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A deep understanding of the mechanism of action is crucial for the development of safe and effective drugs. Future research on this compound and its derivatives will employ advanced techniques to elucidate their interactions at the molecular and cellular levels.
Cutting-Edge Mechanistic Investigation Tools:
Cryo-Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution structural determination of large protein complexes, providing invaluable insights into how quinazolinone-based inhibitors interact with their targets in a native-like state.
Chemical Proteomics: This approach can be used to identify the direct cellular targets of a drug molecule. By using a derivatized version of this compound as a probe, researchers can pull down its binding partners from cell lysates and identify them by mass spectrometry.
Advanced Cellular Imaging: Techniques such as super-resolution microscopy and live-cell imaging can visualize the subcellular localization and dynamic behavior of fluorescently tagged quinazolinone derivatives, providing real-time information on their cellular uptake and target engagement. acs.org
Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with a this compound derivative, helping to uncover novel mechanisms of action and potential biomarkers of response.
| Technique | Information Gained | Relevance to this compound Research |
|---|---|---|
| Cryo-Electron Microscopy | High-resolution structure of drug-target complexes. | Understanding the precise binding mode to target proteins. |
| Chemical Proteomics | Identification of direct cellular targets and off-targets. | Uncovering novel therapeutic targets and potential side effects. |
| Advanced Cellular Imaging | Subcellular localization and real-time target engagement. acs.org | Visualizing how the compound interacts within a living cell. |
| "Omics" Technologies | Global cellular response to drug treatment. | Identifying pathways affected and potential biomarkers. |
Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Science
The future of drug discovery and development for compounds like this compound lies in a highly integrated and interdisciplinary approach. The synergy between chemical synthesis, biological evaluation, and computational science will be essential to accelerate the discovery of new medicines.
The Integrated Research Paradigm:
Iterative Design-Synthesize-Test-Analyze Cycle: Computational models will guide the design of new derivatives, which will then be synthesized and biologically tested. nih.govresearchgate.net The experimental data will be used to refine the computational models, creating a feedback loop that accelerates the optimization of lead compounds.
Systems Biology Approaches: By integrating experimental data from "omics" technologies with computational models of biological networks, researchers can gain a more holistic understanding of the drug's effects on the entire cellular system. This can help in predicting efficacy and potential toxicities.
AI and Machine Learning: Artificial intelligence and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules, prioritize synthetic targets, and identify novel drug-target interactions.
This integrated approach will undoubtedly lead to a more efficient and successful translation of promising compounds from the laboratory to the clinic, unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What is the optimal synthetic route for 7-Fluoro-8-nitroquinazolin-4(3H)-one, and what reaction conditions are critical for achieving high yield?
Methodological Answer: The synthesis typically involves nitration of a fluorinated quinazolinone precursor. For example, 7-fluoroquinazolin-4(3H)-one can be treated with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled heating (e.g., 373 K for 1 hour) . The regioselectivity of nitration depends on the electronic effects of the fluorine substituent. After reaction completion, the crude product is precipitated by pouring the mixture into ice-water, followed by recrystallization from acetic acid to purify the compound . Key considerations include:
- Temperature control : Excessive heat may lead to over-nitration or decomposition.
- Acid concentration : H₂SO₄ acts as both a catalyst and dehydrating agent.
- Purification : Recrystallization solvents (e.g., acetic acid) must be selected to minimize impurities .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.636 Å, b = 8.409 Å, c = 8.674 Å; α = 79.38°, β = 89.23°, γ = 83.83°) have been reported for closely related nitroquinazolinones .
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H/¹³C NMR identifies aromatic protons and carbonyl groups.
- IR spectroscopy : Confirms the presence of nitro (NO₂, ~1520 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z = 209.14 for C₈H₄FN₃O₃) .
Q. How does the presence of the nitro group at the 8-position influence the chemical reactivity of the quinazolinone core?
Methodological Answer: The nitro group is a strong electron-withdrawing group (EWG), which:
- Deactivates the aromatic ring , directing electrophilic substitution to specific positions (e.g., meta to nitro).
- Enhances stability of the quinazolinone core against nucleophilic attack.
- Facilitates reduction : The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, enabling further functionalization (e.g., amide coupling) .
Experimental studies on similar compounds (e.g., 7-Fluoro-6-nitroquinazolin-4(3H)-one) demonstrate that nitration at the 8-position increases steric hindrance, affecting downstream reactivity .
Advanced Research Questions
Q. What strategies can be employed to mitigate competing side reactions, such as over-nitration or isomer formation, during the synthesis of this compound?
Methodological Answer:
- Regioselective nitration : Use directing groups (e.g., fluorine at position 7) to control nitration at position 8. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .
- Low-temperature reactions : Slow addition of HNO₃ at 0–5°C minimizes polysubstitution.
- Chromatographic monitoring : TLC or HPLC tracks reaction progress to isolate intermediates before side reactions dominate .
- Isomer separation : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers (e.g., 6-nitro vs. 8-nitro derivatives) .
Q. How does this compound serve as a precursor in the synthesis of multi-kinase inhibitors, and what are the key structural modifications required for biological activity?
Methodological Answer: This compound is a key intermediate for Raf/EGFR kinase inhibitors. Structural modifications include:
- Nitro reduction : Conversion to an amine enables formation of hydrogen bonds with kinase ATP-binding pockets .
- Halogen substitution : Fluorine enhances metabolic stability and bioavailability.
- Side-chain functionalization : Alkylation or acylation at position 3 improves target selectivity (e.g., introducing morpholine or piperazine groups) .
For example, derivatives like 4-chloro-2-(trifluoromethyl)quinazoline (synthesized via POCl₃ treatment) show enhanced inhibitory activity .
Q. What computational or experimental approaches are used to predict and validate the regioselectivity of nitration in quinazolinone derivatives?
Methodological Answer:
- Computational methods :
- Experimental validation :
- Isotopic labeling : ¹⁵N-labeled HNO₃ traces nitro group incorporation.
- X-ray crystallography : Confirms regiochemistry post-synthesis (e.g., bond lengths and angles in triclinic crystals) .
- Competitive reaction studies : Compare nitration outcomes under varying conditions (e.g., acid strength, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
